1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea
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Description
1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea is a useful research compound. Its molecular formula is C23H26N6O2 and its molecular weight is 418.501. The purity is usually 95%.
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Scientific Research Applications
Pyrimidine Derivatives Synthesis and Reaction
Studies have demonstrated the synthesis and reaction behaviors of pyrimidine derivatives, akin to 1-(2-Ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea. For instance, the reaction of 4-alkoxypyrimidine 1-oxides with phenyl isocyanate and phenyl isothiocyanate has been explored, revealing complex reaction pathways leading to various pyrimidine-based products (Yamanaka et al., 1979). Similarly, the synthesis of urea and thiourea derivatives of 3-phenyl/ethyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidine and their potential neuroprotective properties highlight the versatility of pyrimidine chemistry in therapeutic applications (Azam et al., 2009).
Catalysis and Synthesis Optimization
Research has also focused on optimizing the synthesis of pyrimidine derivatives through catalysis. The use of strong acidic ion-exchange membranes in the synthesis of 5-ethoxycarbonyl-4-(4-methoxyphenyl)-6-methyl-3,4-dihydropyrimidin-2(1H)-one showcases the importance of catalysis in achieving high yields and selectivity in pyrimidine synthesis (Shu-jing, 2004).
Supramolecular Chemistry
The strong dimerization of ureidopyrimidones via quadruple hydrogen bonding provides insights into the use of pyrimidine derivatives in supramolecular chemistry. This property can be leveraged for designing novel molecular assemblies and materials (Beijer et al., 1998).
Environmental and Biological Applications
Lastly, the degradation of chlorimuron-ethyl by Aspergillus niger illustrates the environmental significance of pyrimidine chemistry, showing how microbes can transform pyrimidine-based herbicides, potentially mitigating their environmental impact (Sharma et al., 2012).
Properties
IUPAC Name |
1-(2-ethoxyphenyl)-3-[6-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H26N6O2/c1-2-31-20-11-7-6-10-19(20)26-23(30)27-21-16-22(25-17-24-21)29-14-12-28(13-15-29)18-8-4-3-5-9-18/h3-11,16-17H,2,12-15H2,1H3,(H2,24,25,26,27,30) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MVEQBCHZKVCQSN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC=C1NC(=O)NC2=CC(=NC=N2)N3CCN(CC3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H26N6O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.